2-bromo-N-{1-[4-(dimethylsulfamoyl)phenyl]ethyl}-5-fluoropyridine-4-carboxamide
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Overview
Description
2-bromo-N-{1-[4-(dimethylsulfamoyl)phenyl]ethyl}-5-fluoropyridine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{1-[4-(dimethylsulfamoyl)phenyl]ethyl}-5-fluoropyridine-4-carboxamide typically involves multi-step organic synthesis. One common route includes:
Fluorination: The fluorine atom is introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amidation: The carboxylic acid group on the pyridine ring is converted to the carboxamide using reagents such as carbodiimides (e.g., EDCI) and amines.
Sulfonamide Formation: The dimethylsulfamoyl group is introduced via sulfonylation reactions using dimethylsulfamoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the sulfonamide group.
Coupling Reactions: The presence of halogen atoms allows for coupling reactions such as Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiols, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-bromo-N-{1-[4-(dimethylsulfamoyl)phenyl]ethyl}-5-fluoropyridine-4-carboxamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in oncology and antimicrobial research.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of 2-bromo-N-{1-[4-(dimethylsulfamoyl)phenyl]ethyl}-5-fluoropyridine-4-carboxamide involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can form halogen bonds, while the sulfonamide group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-{1-[4-(methylsulfamoyl)phenyl]ethyl}-5-fluoropyridine-4-carboxamide
- 2-chloro-N-{1-[4-(dimethylsulfamoyl)phenyl]ethyl}-5-fluoropyridine-4-carboxamide
- 2-bromo-N-{1-[4-(dimethylsulfamoyl)phenyl]ethyl}-6-fluoropyridine-4-carboxamide
Uniqueness
Compared to similar compounds, 2-bromo-N-{1-[4-(dimethylsulfamoyl)phenyl]ethyl}-5-fluoropyridine-4-carboxamide offers a unique combination of functional groups that enhance its reactivity and potential biological activity. The specific positioning of the bromine and fluorine atoms, along with the sulfonamide group, provides distinct chemical and physical properties that can be leveraged in various applications.
This detailed overview highlights the versatility and potential of this compound in scientific research and industrial applications
Properties
IUPAC Name |
2-bromo-N-[1-[4-(dimethylsulfamoyl)phenyl]ethyl]-5-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFN3O3S/c1-10(20-16(22)13-8-15(17)19-9-14(13)18)11-4-6-12(7-5-11)25(23,24)21(2)3/h4-10H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHUUBZADJXEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C2=CC(=NC=C2F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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